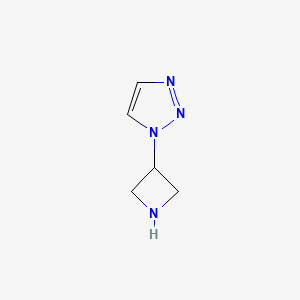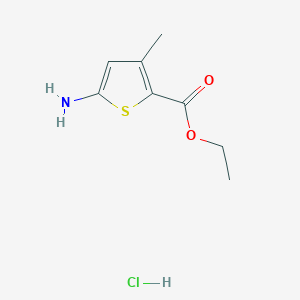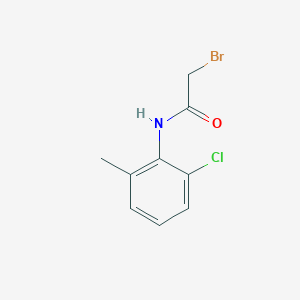
3-(1,5-二甲基-1H-吡唑-4-基)-4,5-二氢异恶唑-5-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,5-Dimethyl-1H-pyrazol-4-YL)-4,5-dihydroisoxazole-5-carboxylic acid is a useful research compound. Its molecular formula is C9H11N3O3 and its molecular weight is 209.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(1,5-Dimethyl-1H-pyrazol-4-YL)-4,5-dihydroisoxazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,5-Dimethyl-1H-pyrazol-4-YL)-4,5-dihydroisoxazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和生物活性
吡唑羧酸衍生物因其广泛的生物活性而受到认可,包括抗菌、抗癌、抗炎、抗抑郁、抗真菌、抗结核和抗病毒特性。它们的合成方法多种多样,可以创建多种衍生物,这些衍生物可以针对特定的科学和医学应用进行定制。这种适应性使它们成为杂环化学和药物开发中的有价值的支架 (Cetin, 2020).
有机化学中的合成应用
吡唑部分被认为是一种药效团,在许多生物活性化合物的结构中起着至关重要的作用。吡唑被广泛用作有机合成中的合成子,为具有显着生物活性的各种杂环化合物提供了一条途径。吡唑附加杂环骨架的合成通常涉及缩合然后环化,展示了吡唑衍生物在促进新药开发中的多功能性 (Dar & Shamsuzzaman, 2015).
抗真菌应用
在对抗植物病原体的背景下,某些吡唑衍生物已表现出显着的抗真菌特性。例如,对针对尖孢镰刀菌测试的化合物进行的研究表明,基于吡唑的分子可以有效解决农业挑战,例如影响枣椰树的巴约病。这突出了吡唑羧酸衍生物在农业科学和植物病理学中的潜力 (Kaddouri et al., 2022).
杂环化合物合成
吡唑衍生物的结构多样性和生物相关性使其成为合成有机化学中的关键目标。它们作为各种杂环化合物的合成中的基础元素,这些化合物在药物发现和开发中至关重要。这强调了理解和创新吡唑羧酸衍生物合成领域对于未来药理学应用的重要性 (Gomaa & Ali, 2020).
生化分析
Biochemical Properties
3-(1,5-Dimethyl-1H-pyrazol-4-YL)-4,5-dihydroisoxazole-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a reagent in the preparation of pyrrolopyridazine JAK3 inhibitors, which are used for the treatment of inflammatory and autoimmune diseases . The compound’s interaction with these enzymes and proteins is crucial for its biochemical activity.
Cellular Effects
The effects of 3-(1,5-Dimethyl-1H-pyrazol-4-YL)-4,5-dihydroisoxazole-5-carboxylic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to impact the activity of certain signaling pathways involved in inflammation and immune response . This modulation of cellular processes underscores its potential therapeutic applications.
Molecular Mechanism
At the molecular level, 3-(1,5-Dimethyl-1H-pyrazol-4-YL)-4,5-dihydroisoxazole-5-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor or activator of enzymes, leading to changes in gene expression and cellular function. The compound’s ability to bind to specific targets and modulate their activity is central to its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1,5-Dimethyl-1H-pyrazol-4-YL)-4,5-dihydroisoxazole-5-carboxylic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may diminish over time due to degradation. Understanding these temporal effects is essential for optimizing its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of 3-(1,5-Dimethyl-1H-pyrazol-4-YL)-4,5-dihydroisoxazole-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Studies have identified threshold effects and potential toxicity at high doses, highlighting the importance of dosage optimization in preclinical studies.
Metabolic Pathways
3-(1,5-Dimethyl-1H-pyrazol-4-YL)-4,5-dihydroisoxazole-5-carboxylic acid is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is crucial for its biochemical activity and potential therapeutic applications .
Transport and Distribution
The transport and distribution of 3-(1,5-Dimethyl-1H-pyrazol-4-YL)-4,5-dihydroisoxazole-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are critical for its activity and function .
Subcellular Localization
The subcellular localization of 3-(1,5-Dimethyl-1H-pyrazol-4-YL)-4,5-dihydroisoxazole-5-carboxylic acid is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, influencing its activity and function within the cell .
属性
IUPAC Name |
3-(1,5-dimethylpyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-5-6(4-10-12(5)2)7-3-8(9(13)14)15-11-7/h4,8H,3H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOAJPLZKUVIFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2=NOC(C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-5-chlorobenzo[d]thiazole](/img/structure/B1288203.png)
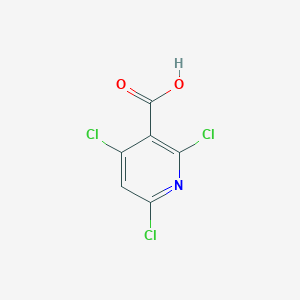
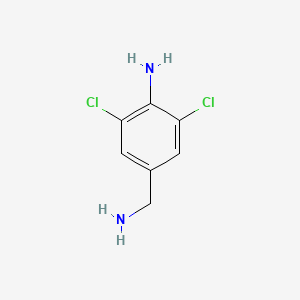
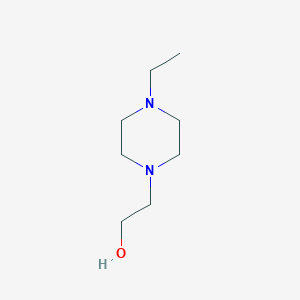

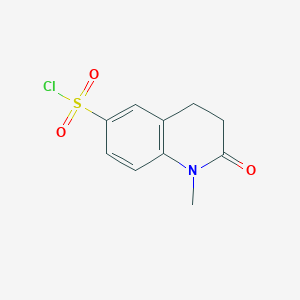
![3-Azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B1288235.png)
